Forbesione

Descripción

Historical Context and Discovery

The discovery and characterization of this compound emerged from systematic investigations into the chemical constituents of Garcinia species during the late twentieth and early twenty-first centuries. The compound was first isolated and characterized as part of bioassay-directed fractionation studies aimed at identifying bioactive components from Garcinia hanburyi and Garcinia forbesii. The historical development of this compound research can be traced through several key milestones that established its significance within natural product chemistry.

Early investigations into Garcinia species were motivated by the traditional medicinal uses of these plants and their known production of complex secondary metabolites. The systematic chemical analysis of Garcinia forbesii led to the isolation of several xanthones, including the identification of this compound as a novel caged xanthone structure. This discovery was particularly significant because this compound represented one of the simplest members of the caged Garcinia xanthone family, serving as a structural prototype for understanding the biosynthetic relationships within this group of natural products.

The structural elucidation of this compound required advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to determine its unique caged architecture. The compound's distinctive four-oxa-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold integrated into a xanthone backbone represented a novel structural class that challenged existing understanding of xanthone chemistry. The determination of this structure opened new avenues for investigating the biosynthetic pathways responsible for creating such complex molecular architectures in nature.

Subsequent research has revealed that this compound serves as a key biosynthetic intermediate in the formation of more complex caged xanthones within the Garcinia family. The compound's role as both an end product and biosynthetic precursor has made it central to understanding the chemical diversity and evolutionary relationships within this group of natural products. The historical progression of this compound research has thus moved from initial isolation and structure determination to comprehensive investigations of its biological activities and synthetic accessibility.

Taxonomic Classification within Caged Xanthones

This compound occupies a central position within the taxonomic classification of caged xanthones, representing the archetypal structure from which numerous related compounds are derived. The caged xanthone family is characterized by a distinctive molecular architecture that distinguishes these compounds from conventional xanthones through their unique three-dimensional scaffold. Understanding this compound's taxonomic classification requires examining both its structural features and its relationship to other members of this specialized natural product family.

The fundamental structural unit of this compound consists of a xanthone backbone in which the carbon ring has been converted to an unusual four-oxa-tricyclo[4.3.1.03,7]dec-8-en-2-one caged scaffold. This caged motif represents the defining characteristic that unites approximately one hundred known compounds within the caged Garcinia xanthone family. The structural diversity within this family arises through various modifications to the basic this compound framework, including prenylation, oxidation, and cyclization reactions that create distinct structural subfamilies.

Within the caged xanthone taxonomy, this compound serves as the parent compound for several major structural subfamilies. The gaudichaudione subfamily emerges through prenylation at the carbon-5 center of this compound, followed by oxidation reactions that introduce additional functional groups. Similarly, the morellin subfamily develops through prenylation of this compound at carbon-5, followed by cyclization with pendant phenolic groups to create additional ring systems. The gambogin subfamily represents another major branch that develops through condensation reactions with citral and related compounds.

The taxonomic relationships within the caged xanthone family demonstrate clear biosynthetic pathways that connect this compound to more complex structures. Progressive oxidation reactions at specific carbon centers lead to compounds such as gambogic acid, which represents one of the most structurally complex and biologically active members of this family. The stereochemical diversity within the family is further complicated by the fact that many caged xanthones, including this compound, exist as racemic mixtures in nature, with enantiomeric compositions that can vary depending on isolation and purification procedures.

Table 1: Structural Classification of Major Caged Xanthone Subfamilies

| Subfamily | Representative Compound | Key Structural Modifications | Biosynthetic Relationship to this compound |

|---|---|---|---|

| This compound | This compound | Basic caged xanthone scaffold | Parent compound |

| Gaudichaudione | Deoxygaudichaudione A | Prenylation at C-5 | Direct prenylation product |

| Morellin | Desoxymorellin | Prenylation at C-5 with cyclization | Prenylation followed by cyclization |

| Gambogin | Gambogin | Condensation with citral | Aldol condensation product |

| Gambogic Acid | Gambogic acid | Multiple oxidations | Sequential oxidation of morellin derivatives |

Natural Sources and Distribution

This compound occurs naturally in several species within the Garcinia genus, with the primary sources being Garcinia hanburyi and Garcinia forbesii, both members of the Guttiferae family. The geographic distribution of this compound-producing species reflects the tropical and subtropical regions of Southeast Asia, where these plants have evolved specialized secondary metabolite production pathways. Understanding the natural sources and distribution patterns of this compound provides insights into the ecological factors that influence its biosynthesis and accumulation in plant tissues.

Garcinia hanburyi, commonly known as the gamboge tree, represents the most significant natural source of this compound and related caged xanthones. This species is native to Cambodia, southern Vietnam, and Thailand, with introduced populations in Singapore. The tree typically reaches heights of up to fifteen meters and produces a characteristic yellow gum-resin that serves as the primary source of bioactive compounds. The resin, historically known as gamboge, contains a complex mixture of caged xanthones, with this compound serving as one of the key components alongside more complex derivatives such as gambogic acid and morellin.

Garcinia forbesii, known as the rose kandis or kandis, provides another important natural source of this compound. This species exhibits a broader geographic distribution, occurring naturally in Indonesia, Malaysia, Brunei, Papua New Guinea, Singapore, and southern Thailand. The tree rarely exceeds twenty feet in height in cultivation but can reach nearly sixty feet in wild populations. The compound is primarily isolated from the branches and twigs of Garcinia forbesii through extraction and chromatographic purification procedures.

The biosynthesis and accumulation of this compound within these plant species appears to be tissue-specific, with the highest concentrations typically found in resinous exudates and stem bark tissues. The yellow latex produced by Garcinia hanburyi contains a particularly rich mixture of caged xanthones, with this compound serving as a key biosynthetic intermediate for more complex derivatives. The concentration and composition of caged xanthones can vary significantly based on environmental factors, plant age, and seasonal variations in secondary metabolite production.

Table 2: Geographic Distribution and Characteristics of this compound-Producing Species

| Species | Geographic Range | Habitat Preferences | Tissue Localization | Maximum Height |

|---|---|---|---|---|

| Garcinia hanburyi | Cambodia, southern Vietnam, Thailand | Tropical forests, introduced in Singapore | Yellow gum-resin, bark | 15 meters |

| Garcinia forbesii | Indonesia, Malaysia, Brunei, Papua New Guinea, Singapore, southern Thailand | Forests up to 1,700 meters elevation | Branches, twigs, yellow latex | 18 meters (wild) |

The ecological distribution patterns of this compound-producing species suggest that tropical forest environments provide optimal conditions for the biosynthesis and accumulation of caged xanthones. The production of these complex secondary metabolites likely serves important ecological functions, including defense against herbivores and pathogens, although the specific ecological roles of this compound remain incompletely understood. Conservation considerations are particularly relevant for Garcinia forbesii, which is listed as critically endangered in Singapore, highlighting the importance of protecting natural populations that serve as sources of these valuable bioactive compounds.

Traditional Applications in Asian Medicine

The traditional medicinal applications of this compound-containing plants in Asian medicine systems provide important historical context for understanding the compound's therapeutic potential. Traditional medicine practitioners across Southeast Asia have utilized Garcinia species, particularly Garcinia hanburyi, for various medicinal purposes that predate modern scientific investigations into their chemical constituents. These traditional applications have served as valuable guides for contemporary research into the biological activities of this compound and related caged xanthones.

In Thai traditional medicine, Garcinia hanburyi has been employed as a purgative agent and for the external treatment of infected wounds. The resinous exudate from this plant, known as gamboge, has been recognized for its potent biological activities and has been incorporated into traditional pharmacopoeias across the region. The use of gamboge as a purgative reflects an understanding of its powerful physiological effects, although traditional practitioners would not have known the specific chemical compounds responsible for these activities.

The application of Garcinia hanburyi extracts for wound treatment in traditional medicine systems suggests that early practitioners recognized antimicrobial or wound-healing properties in these plant materials. This traditional knowledge has informed modern investigations into the antimicrobial activities of caged xanthones, including this compound, against various pathogenic microorganisms. The traditional external application of these compounds may have provided therapeutic benefits through the antimicrobial actions of this compound and related caged xanthones present in the plant extracts.

Traditional medicine systems also recognized the potential toxicity of Garcinia hanburyi preparations, leading to careful regulation of their use and specific preparation methods designed to optimize therapeutic benefits while minimizing adverse effects. The traditional understanding that large doses could be fatal demonstrates sophisticated empirical knowledge about the potency of the bioactive compounds present in these plants, including this compound. This traditional awareness of both therapeutic potential and toxicity concerns has informed modern approaches to investigating the biological activities of this compound and related compounds.

The traditional use of Garcinia species in various Asian medicine systems extends beyond Garcinia hanburyi to include other this compound-containing species. The historical applications of these plants in traditional medicine have provided valuable ethnopharmacological insights that have guided modern scientific investigations into the structure-activity relationships and therapeutic potential of caged xanthones. The convergence of traditional knowledge with contemporary scientific methods has accelerated the discovery and development of this compound as a compound of significant biomedical interest.

Table 3: Traditional Medicinal Applications of this compound-Containing Plants

| Plant Species | Traditional Medicine System | Primary Applications | Preparation Methods | Historical Context |

|---|---|---|---|---|

| Garcinia hanburyi | Thai traditional medicine | Purgative, wound treatment | Resinous exudate (gamboge) | Long-standing use across Southeast Asia |

| Garcinia hanburyi | Southeast Asian folk medicine | Vermifuge for tapeworm | Processed resin preparations | Recognized potency and toxicity |

| Garcinia forbesii | Regional traditional systems | Fruit consumption | Fresh fruit consumption | Limited documented traditional use |

The integration of traditional medicinal knowledge with modern scientific research has established this compound as a compound of significant interest for drug discovery and development. The historical use of this compound-containing plants in traditional medicine systems provides validation for their biological activities and offers insights into potential therapeutic applications that merit further scientific investigation. This convergence of traditional wisdom and contemporary research methodologies continues to inform ongoing studies of this compound and related caged xanthones.

Propiedades

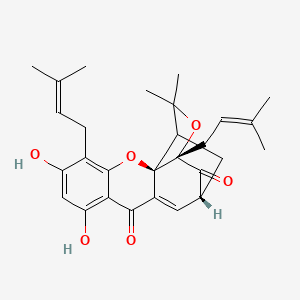

Fórmula molecular |

C28H32O6 |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

(2R,13R,15S)-6,8-dihydroxy-17,17-dimethyl-5,15-bis(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-8-17-19(29)13-20(30)22-23(31)18-11-16-12-21-26(5,6)34-27(25(16)32,10-9-15(3)4)28(18,21)33-24(17)22/h7,9,11,13,16,21,29-30H,8,10,12H2,1-6H3/t16-,21?,27+,28-/m0/s1 |

Clave InChI |

LWIGRTRTVVPXOZ-PROFRHMCSA-N |

SMILES isomérico |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C[C@H]4CC5[C@]3(O2)[C@@](C4=O)(OC5(C)C)CC=C(C)C)C |

SMILES canónico |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C)C |

Sinónimos |

forbesione |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antitumor Activity

Forbesione exhibits significant antitumor properties, particularly against cholangiocarcinoma (CCA). Research indicates that this compound can inhibit the proliferation of human CCA cell lines such as KKU-100 and KKU-M156 by inducing apoptosis through the mitochondrial pathway and causing G0/G1-phase cell cycle arrest via p53 and nuclear factor-kappa B (NF-κB) signaling pathways .

Case Study: Combination Therapy with 5-Fluorouracil

A study investigated the synergistic effects of this compound combined with 5-fluorouracil (5-FU) in hamster models. The combination treatment demonstrated a significantly greater growth inhibitory effect compared to either drug alone, both in vitro and in vivo. Notably, this combination reduced the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) while increasing pro-apoptotic proteins such as Bax and caspase-3, leading to enhanced apoptosis in tumor cells .

| Treatment Group | CK19 Expression | Bcl-2 Expression | Bax Expression | Caspase-3 Expression |

|---|---|---|---|---|

| Control | High | High | Low | Low |

| This compound Alone | Moderate | Moderate | Moderate | Moderate |

| 5-FU Alone | Moderate | Low | High | Moderate |

| This compound + 5-FU | Low | Very Low | Very High | High |

Safety and Toxicity Profiles

In studies assessing toxicity, this compound demonstrated minimal systemic toxicity when combined with 5-FU. Hamsters treated with this combination maintained normal physical activity and showed no significant adverse effects compared to control groups. This safety profile is essential for its potential use in clinical settings .

Other Potential Applications

Beyond oncology, this compound's bioactive properties suggest potential applications in other areas:

Q & A

Q. What experimental models are commonly used to investigate Forbesione’s antitumor mechanisms?

Methodological Answer:

- In vitro models : Ham-1 cholangiocarcinoma (CCA) cell lines are treated with this compound (0.1–8 µM) to assess proliferation inhibition via MTT assays. IC₅₀ values (e.g., 3.21 ± 0.27 µM) quantify cytotoxicity .

- In vivo models : Hamster allograft studies involve subcutaneous tumor implantation and daily this compound administration (10 mg/kg for 28 days). Tumor volume and histopathology (e.g., liver/kidney toxicity markers like ALT, ALP, BUN) are monitored .

Q. How do researchers measure this compound-induced apoptosis in cancer cells?

Methodological Answer:

- Sub-G1 phase quantification : Flow cytometry detects apoptotic cells with fragmented DNA (sub-G1 population; P < 0.01) .

- Western blot analysis : Key apoptotic markers include increased Fas, FADD, activated caspase-3/-9/-12, and decreased procaspases/Bcl-2 .

- Nuclear morphology : Fluorescence microscopy identifies chromatin condensation and nuclear fragmentation .

Q. What molecular markers indicate this compound’s cell cycle arrest effects?

Methodological Answer:

- S-phase arrest : Flow cytometry shows increased S-phase cell proportion (P < 0.05) with reduced G0/G1 and G2/M populations .

- Protein expression : Cyclin E, cyclin A, and Cdk2 are downregulated, while p21/p27 (Cdk inhibitors) are upregulated. PCNA and CK19 (proliferation markers) are suppressed .

Advanced Research Questions

Q. How do conflicting findings about this compound’s cell cycle arrest mechanisms across cancer types inform experimental design?

Methodological Answer:

- Comparative studies : Contrast this compound’s S-phase arrest in CCA (Ham-1 cells) with G0/G1 arrest in other models (e.g., gambogic acid in breast cancer). Use cell line-specific cyclin-Cdk profiling .

- Kinase activity assays : Measure Cdk2/4 activity via immunoprecipitation and radioactive kinase assays to resolve mechanism disparities .

Q. What integrated methodologies validate this compound’s multi-pathway apoptosis induction?

Methodological Answer:

- Pathway-specific inhibitors : Block death receptor (e.g., caspase-8 inhibitor), mitochondrial (e.g., Bcl-2 overexpression), or ER pathways (e.g., caspase-12 siRNA) to isolate contributions .

- Transcriptomic profiling : RNA sequencing identifies differentially expressed genes (e.g., NF-κB, survivin) across pathways .

Q. How do pharmacokinetic studies address this compound’s bioavailability challenges?

Methodological Answer:

- HPLC-MS/MS : Quantify this compound plasma/tissue concentrations in vivo. Adjust formulations (e.g., liposomal encapsulation) to improve solubility .

- Toxicity screening : Monitor serum markers (ALT, ALP, BUN) and histopathology in non-target organs to assess safety margins .

Methodological Best Practices

- Avoid confirmation bias : Use blinded data analysis for histopathology scoring (e.g., liver inflammation graded 0–4) .

- Reproducibility : Include full experimental protocols (e.g., antibody dilutions, incubation times) in supplementary materials .

- Contradiction analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when resolving mechanistic conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.